Cas no 878620-22-5 (4-amino-2-(1-pyrrolidinyl)benzamide)

4-amino-2-(1-pyrrolidinyl)benzamide structure
878620-22-5 structure
Product Name:4-amino-2-(1-pyrrolidinyl)benzamide
CAS No:878620-22-5
MF:C11H15N3O
MW:205.256302118301
MDL:MFCD07391265
CID:992859
PubChem ID:6486809
Update Time:2025-07-25

4-amino-2-(1-pyrrolidinyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-2-(pyrrolidin-1-yl)benzamide
    • 4-amino-2-(1-pyrrolidinyl)benzamide(SALTDATA: FREE)
    • 4-amino-2-pyrrolidin-1-ylbenzamide
    • 4-Amino-2-pyrrolidin-1-yl-benzamide
    • CHEMBRDG-BB 7467282
    • 4-amino-2-pyrrolidinylbenzamide
    • DTXSID10424576
    • MFCD07391265
    • 4-Amino-2-(1-pyrrolidinyl)benzamide, AldrichCPR
    • 878620-22-5
    • F16597
    • AKOS000300688
    • 4-AMINO-2-(1-PYRROLIDINYL)BENZAMIDE
    • CS-0319272
    • BS-36907
    • 4-amino-2-(1-pyrrolidinyl)benzamide
    • MDL: MFCD07391265
    • Inchi: 1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
    • InChI Key: GFWZQYMPIZWQDE-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1N1CCCC1)N)N

Computed Properties

  • Exact Mass: 205.12200
  • Monoisotopic Mass: 205.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 72.4Ų

Experimental Properties

  • Density: 1.244
  • Boiling Point: 422.3°C at 760 mmHg
  • Flash Point: 209.2°C
  • Refractive Index: 1.642
  • PSA: 72.35000
  • LogP: 2.31440
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4-amino-2-(1-pyrrolidinyl)benzamide Security Information

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Additional information on 4-amino-2-(1-pyrrolidinyl)benzamide

Introduction to 4-amino-2-(1-pyrrolidinyl)benzamide (CAS No. 878620-22-5) and Its Emerging Applications in Chemical Biology

4-amino-2-(1-pyrrolidinyl)benzamide, identified by the chemical abstracts service number 878620-22-5, is a heterocyclic amide derivative that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable scaffold for drug discovery and therapeutic development.

The molecular structure of 4-amino-2-(1-pyrrolidinyl)benzamide features a benzamide core linked to a pyrrolidine ring, which contributes to its diverse interactions with biological targets. The presence of both amino and amide functional groups enhances its potential for hydrogen bonding, a critical factor in binding affinity and specificity. This structural motif has been extensively explored in the design of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways.

Recent studies have highlighted the compound's potential in modulating protein-protein interactions (PPIs), which are pivotal in numerous disease mechanisms. The pyrrolidine moiety, in particular, has been shown to interact with specific residues in target proteins, thereby influencing their conformational dynamics. This capability makes 4-amino-2-(1-pyrrolidinyl)benzamide a promising candidate for developing novel therapeutics against conditions such as cancer, inflammation, and neurodegenerative disorders.

In the realm of oncology, research has demonstrated that derivatives of 4-amino-2-(1-pyrrolidinyl)benzamide can selectively inhibit kinases involved in tumor progression. For instance, modifications to the benzamide group have been found to enhance binding affinity to cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. These findings align with the broader trend toward kinase inhibition as a key strategy in cancer therapy. The compound's ability to disrupt aberrant signaling pathways without significant off-target effects makes it an attractive lead for further optimization.

The pyrrolidine ring in 4-amino-2-(1-pyrrolidinyl)benzamide also plays a crucial role in its pharmacokinetic profile. Structural modifications have been employed to improve solubility, metabolic stability, and oral bioavailability, which are essential for clinical translation. Advanced computational techniques, such as molecular docking and dynamic simulations, have been instrumental in rationalizing these modifications. By leveraging these tools, researchers can predict how changes in the molecular structure will affect binding affinity and pharmacological activity.

Moreover, the compound has shown promise in preclinical models of inflammation and autoimmune diseases. Studies indicate that 4-amino-2-(1-pyrrolidinyl)benzamide can modulate inflammatory cytokine production by interacting with transcription factors and signaling pathways involved in immune responses. This mechanism offers a novel approach to treating conditions like rheumatoid arthritis and inflammatory bowel disease, where excessive immune activation is a hallmark.

The synthesis of 4-amino-2-(1-pyrrolidinyl)benzamide involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives, facilitating high-throughput screening campaigns. This accessibility is crucial for drug discovery pipelines, as it allows researchers to rapidly explore large libraries of compounds for biological activity.

Recent breakthroughs in structure-activity relationship (SAR) studies have provided insights into optimizing 4-amino-2-(1-pyrrolidinyl)benzamide for therapeutic use. By systematically varying substituents on the benzamide and pyrrolidine moieties, researchers have identified key structural features that enhance potency and selectivity. These findings underscore the importance of iterative design processes in developing lead compounds for clinical trials.

The compound's potential extends beyond traditional drug targets; it has also been explored as an intermediate in the synthesis of more complex biologics. For example, its incorporation into peptidomimetics has led to novel molecules with enhanced stability and bioavailability. This versatility underscores its significance as a building block in medicinal chemistry.

In conclusion,4-amino-2-(1-pyrrolidinyl)benzamide (CAS No. 878620-22-5) represents a compelling example of how structural innovation can yield biologically active molecules with therapeutic potential. Its unique combination of functional groups and interactive capabilities makes it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity.

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